methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate
Description
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and an ester functionality
Properties
IUPAC Name |
methyl (2Z)-2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(14)8(12-15)5-9(13)7-3-2-4-11-6-7/h2-4,6,15H,5H2,1H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDDNYGJCQGHP-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/CC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate typically involves the reaction of pyridine derivatives with appropriate oxo and hydroxyimino precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of hydroxylamine hydrochloride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
- (2Z)-2-(N-hydroxyimino)-2-(pyridin-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
Uniqueness
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | methyl 2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate |
| InChI Key | XWTDDNYGJCQGHP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(=NO)CC(=O)C1=CN=CC=C1 |
Synthesis
The synthesis typically involves the condensation of pyridine derivatives with hydroxylamine, followed by esterification with methyl acetoacetate under acidic conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
This compound exhibits its biological effects primarily through enzyme inhibition. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, which may inhibit their activity. Additionally, the pyridine ring interacts with aromatic residues in proteins, modulating various biological pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that related compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest strong efficacy .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar oxime derivatives have been studied for their anti-proliferative effects against various cancer cell lines. The presence of the hydroxyimino group is critical for this activity, as it enhances interactions with cellular targets involved in cancer progression .
Study on Antibacterial Activity
A study evaluated several derivatives of pyridine-based compounds for their antibacterial efficacy. This compound was included in the screening process, where it showed promising results against multiple bacterial strains. The findings highlighted the importance of the imino side chain in enhancing antimicrobial activity .
Anticancer Research Findings
In a separate investigation focusing on anticancer activity, this compound was tested against human cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively, suggesting potential as a lead compound in cancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
